![molecular formula C18H22N2O3 B2626799 N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide CAS No. 898411-55-7](/img/structure/B2626799.png)
N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-0610 has gained attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Synthesis and Pharmaceutical Research
A variety of 2-substituted-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, similar in structure to N-cyclopentyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide, have been synthesized and explored for their potential in analgesic and anti-inflammatory applications. These compounds have demonstrated significant analgesic and anti-inflammatory effects, with some showing potency comparable to standard drugs like diclofenac sodium. They have also exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antihistaminic Activity
The synthesis of β-[2-(alkoxyethyl)oxy]- and β-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, related to the N-cyclopentyl compound, has been reported. These compounds have demonstrated notable in vitro antihistaminic activity, indicating their potential use in the treatment of allergies (Rao & Reddy, 1994).
Cancer Research
Compounds structurally similar to this compound have been synthesized and tested for their cytotoxic activity against cancer cell lines. These include research on N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds, which exhibited mild-to-moderate cytotoxic activity against chronic myelogenous leukemia cells and breast cancer cells (Nguyen et al., 2019).
Antifungal Research
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, similar in structure to the N-cyclopentyl compound, have shown promise as broad-spectrum antifungal agents. These derivatives have been effective against Candida and Aspergillus species, offering potential for the development of new antifungal treatments (Bardiot et al., 2015).
Antiproliferative Activity
N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to this compound, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These studies contribute to the development of new therapies for cancer treatment (Chen et al., 2013).
Muscarinic Agonist Activity
Research on substituted N-(silatran-1-ylmethyl)acetamides, which are structurally similar to the N-cyclopentyl compound, has shown these compounds to be partial muscarinic agonists. They demonstrate effects similar to acetylcholine by binding directly to cholinoreceptors, which could have implications for the treatment of neurological disorders (Pukhalskaya et al., 2010).
properties
IUPAC Name |
N-cyclopentyl-2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-20-11-10-14-15(18(20)22)8-5-9-16(14)23-12-17(21)19-13-6-3-4-7-13/h5,8-11,13H,2-4,6-7,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLOMCWOAEBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.